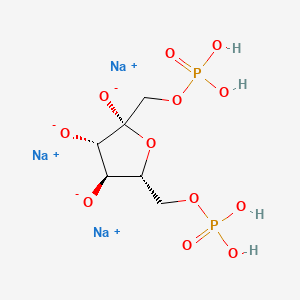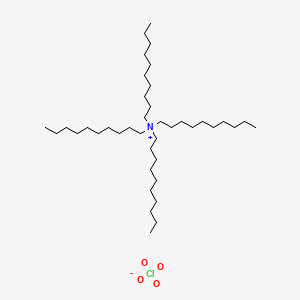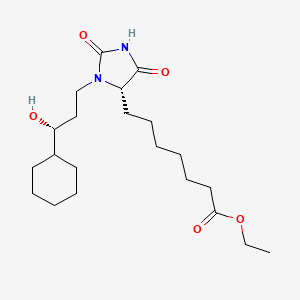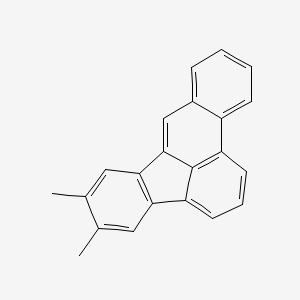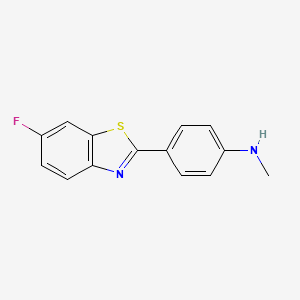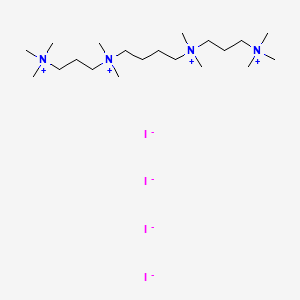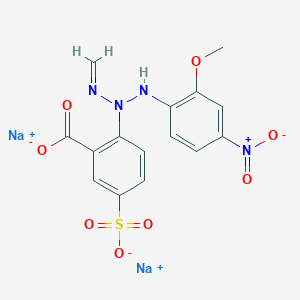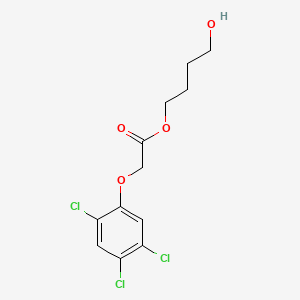
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C12H13Cl3O4. It is a derivative of (2,4,5-trichlorophenoxy)acetic acid, where the acetic acid moiety is esterified with 4-hydroxybutanol. This compound is known for its applications in various fields, including agriculture and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of (2,4,5-trichlorophenoxy)acetic acid with 4-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,4,5-trichlorophenoxy)acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the butyl chain can be oxidized to form a carboxylic acid derivative.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: (2,4,5-Trichlorophenoxy)acetic acid and 4-hydroxybutanol.
Oxidation: 4-Carboxybutyl (2,4,5-trichlorophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Chemistry: It serves as a precursor for the synthesis of other chemical compounds.
Biology: It is used in studies related to plant growth regulation and hormone activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to the disruption of normal growth processes. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and growth, ultimately leading to the death of the plant.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4,5-Trichlorophenoxy)acetic acid
- (2,4,5-Trichlorophenoxy)acetic acid butoxyethanol ester
- (2,4,5-Trichlorophenoxy)acetic acid monobutylene glycol ester
Uniqueness
4-Hydroxybutyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester linkage with 4-hydroxybutanol, which imparts distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
40583-17-3 |
|---|---|
Fórmula molecular |
C12H13Cl3O4 |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
4-hydroxybutyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C12H13Cl3O4/c13-8-5-10(15)11(6-9(8)14)19-7-12(17)18-4-2-1-3-16/h5-6,16H,1-4,7H2 |
Clave InChI |
VXWTVROLUSKWJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
